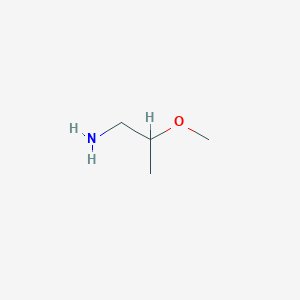

2-Methoxypropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANWURKQKKYIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 2 Methoxypropan 1 Amine

Chemo-Catalytic Synthesis Approaches

Chemo-catalytic methods leverage transition-metal catalysts and specific reaction conditions to synthesize 2-Methoxypropan-1-amine, often focusing on scalability and industrial applicability.

Catalytic Amination of Methoxy-Substituted Propanols with Ammonia (B1221849)

The direct reductive amination of alcohols with ammonia represents a fundamental approach to amine synthesis. mdpi.com In the case of this compound, the process starts with 1-methoxy-2-propanol (B31579). google.commdpi.com This reaction typically follows a "dehydrogenation-imidization-hydroamination" mechanism. mdpi.com First, the alcohol is dehydrogenated over a catalyst to form the corresponding ketone (methoxyacetone). This intermediate then reacts with ammonia to form an imine, which is subsequently hydrogenated to the final primary amine product. mdpi.comescholarship.org

Nickel-based catalysts are frequently used for this transformation due to their high activity and selectivity towards primary amines. mdpi.com For instance, the reductive amination of 1-methoxy-2-propanol has been studied using a Nickel-on-silica (Ni/SiO₂) catalyst. mdpi.com More advanced catalyst systems, such as Nickel-supported hydroxyapatite (B223615) (Ni/HAP), have demonstrated superior performance. escholarship.org The Ni/HAP catalyst is reported to be an order of magnitude more active than Ni/SiO₂ and shows higher selectivity for the primary amine, which is attributed to the basic sites on the HAP support that aid in the reaction mechanism and suppress side reactions. escholarship.org The reaction is typically carried out in the gas phase, and parameters such as temperature, pressure, and the molar ratio of reactants are optimized to maximize yield. mdpi.com The presence of hydrogen is also a critical factor, as it can inhibit catalyst deactivation. acs.org

Table 1: Comparison of Catalysts for Propanol Amination This table is generated based on qualitative and comparative data from the text.

| Catalyst System | Support Material | Relative Activity | Selectivity for Primary Amine | Key Characteristics |

|---|---|---|---|---|

| Ni/HAP | Hydroxyapatite | High | High | High density of basic sites suppresses side reactions. escholarship.org |

| Ni/SiO₂ | Silica | Moderate | Moderate | Commonly used due to good activity and availability. mdpi.com |

Strategies for Anhydrous this compound Preparation

The synthesis of this compound via catalytic amination of 1-methoxy-2-propanol with ammonia results in a water-containing reaction mixture. google.com Obtaining the anhydrous amine requires a specific purification process. A patented method outlines a three-step procedure for separating the water. google.comgoogle.com

Phase Separation: A sodium hydroxide (B78521) solution is added to the aqueous reaction mixture. This leads to the formation of two distinct phases: an aqueous phase containing the sodium hydroxide and a separate organic phase containing the this compound. google.comgoogle.com

Separation: The amine-containing organic phase is physically separated from the aqueous phase. google.comgoogle.com

Distillation: The separated organic phase undergoes distillation. Initially, an azeotrope of water and this compound distills off. This azeotrope is collected and can be recycled back into the first or second step of the process to recover the amine. Following the removal of the azeotrope, the anhydrous this compound is obtained through further distillation. google.comgoogle.com

Reductive Transformations of Precursor Compounds

An alternative to direct amination is the stereoselective reduction of a pre-formed imine precursor. This is a powerful strategy for producing specific enantiomers of chiral amines.

The asymmetric hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine is a notable example of this approach and represents one of the largest-scale industrial applications of asymmetric catalysis. thieme-connect.demdpi.comresearchgate.net This reaction is a key step in the synthesis of the (S)-enantiomer of the herbicide metolachlor. thieme-connect.deresearchgate.net

The process utilizes a highly efficient iridium-based catalyst system to reduce the sterically hindered carbon-nitrogen double bond of the imine. thieme-connect.deresearchgate.net The catalyst is formed from a mixture of chloro(cycloocta-1,5-diene)iridium(I) dimer, ([IrCl(COD)]₂), and a chiral ferrocenyl diphosphine ligand, specifically (R,S)-f-Xyliphos. thieme-connect.de This system demonstrates remarkable activity, achieving a turnover number (TON) greater than 100,000. thieme-connect.de The reaction is further enhanced by the presence of additives. Both an iodide salt, such as NBu₄I, and acetic acid are critical for achieving the productivity and high selectivity required for industrial production. researchgate.net

Table 2: Components of the Catalytic System for Asymmetric Imine Hydrogenation This table summarizes information on the industrial process for (S)-metolachlor intermediate synthesis.

| Component | Chemical Name/Type | Role in Reaction |

|---|---|---|

| Substrate | N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine | Imine precursor to be hydrogenated. thieme-connect.deresearchgate.net |

| Catalyst Precursor | [IrCl(COD)]₂ | Iridium(I) source for the active catalyst. thieme-connect.deresearchgate.net |

| Chiral Ligand | (R,S)-f-Xyliphos | Diphosphine ligand that imparts stereoselectivity. thieme-connect.de |

| Additive 1 | NBu₄I (Iodide Salt) | Enhances catalyst activity. researchgate.net |

| Additive 2 | Acetic Acid | Enhances activity and improves selectivity. researchgate.net |

Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, particularly amine dehydrogenases, has emerged as a promising strategy for the synthesis of chiral amines like this compound.

Asymmetric Reductive Amination of Ketones using Amine Dehydrogenases (AmDHs)

Amine dehydrogenases (AmDHs) are enzymes that catalyze the asymmetric reductive amination of a prochiral ketone to a chiral amine, using ammonia as the amine source. researchgate.netfrontiersin.org For the synthesis of (S)-1-methoxypropan-2-amine, the corresponding ketone, 1-methoxypropan-2-one (methoxyacetone), is used as the substrate. chimia.chresearchgate.netfrontiersin.org This biocatalytic route is highly stereoselective, typically yielding the (S)-enantiomer with high enantiomeric excess (ee). researchgate.netfrontiersin.org

Several wild-type (native) AmDHs have been identified and shown to be effective for this transformation, including enzymes such as CfusAmDH, MsmeAmDH, and MicroAmDH. frontiersin.org In studies, these enzymes achieved good to high conversions of methoxyacetone (B41198). frontiersin.org For example, at a 10 mM substrate concentration, MicroAmDH, CfusAmDH, and MsmeAmDH showed conversions of 78.4%, 63.9%, and 56.5%, respectively, with ee values for the (S)-amine product between 97.4% and 98.1%. frontiersin.org

Further process development has demonstrated the potential for scale-up. A semi-preparative synthesis of (S)-1-methoxypropan-2-amine was successfully performed at a 150 mM substrate concentration using MsmeAmDH. researchgate.netfrontiersin.org This scaled-up reaction achieved an 88.3% conversion and a 98.6% ee. researchgate.netfrontiersin.org In addition to native enzymes, engineered AmDHs are being developed to broaden the substrate scope and improve catalytic efficiency for a wide range of ketones. rsc.orgnih.gov

Table 3: Performance of Wild-Type Amine Dehydrogenases in the Synthesis of (S)-1-Methoxypropan-2-amine Data compiled from studies on the biocatalytic reductive amination of methoxyacetone.

| Enzyme | Substrate Concentration | Conversion Rate | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| MicroAmDH | 10 mM | 78.4% | 97.4 - 98.1% | frontiersin.org |

| CfusAmDH | 10 mM | 63.9% | 97.4 - 98.1% | frontiersin.org |

| MsmeAmDH | 10 mM | 56.5% | 97.4 - 98.1% | frontiersin.org |

| MsmeAmDH | 50 mM | up to 97.1% | 98.1% | frontiersin.org |

| MsmeAmDH | 150 mM (semi-preparative) | 88.3% | 98.6% | researchgate.netfrontiersin.org |

An in-depth look at advanced methodologies for the stereoselective synthesis of the chemical compound this compound reveals sophisticated biocatalytic strategies. These methods leverage the inherent selectivity of enzymes to produce enantiomerically pure forms of this valuable chiral building block.

1 Amine Dehydrogenase (AmDH)-Catalyzed Asymmetric Reductive Amination

The biocatalytic reductive amination of prochiral ketones using amine dehydrogenases (AmDHs) represents a powerful and environmentally benign approach for synthesizing chiral amines like (S)-1-methoxypropan-2-amine, also known as (S)-MOIPA. frontiersin.orgresearchgate.net This method is atom-efficient, utilizing an ammonia source and a recyclable nicotinamide (B372718) cofactor, with water as the primary byproduct. mdpi.comrsc.org

1 Performance of Wild-Type AmDHs: CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2

Several wild-type amine dehydrogenases have been identified and proven effective in the synthesis of small, unfunctionalized 2-aminoalkanes without the need for protein engineering. frontiersin.orgyork.ac.uk Among these, CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2 have been specifically investigated for their ability to convert methoxyacetone into (S)-1-methoxy-2-propylamine. nih.gov

Initial screenings at a 10 mM substrate concentration showed varying levels of efficacy among these enzymes. nih.gov MicroAmDH displayed the highest activity, achieving a 78.4% conversion rate. nih.gov Performance improved significantly for most of these enzymes when the substrate concentration was increased. nih.gov

| Enzyme | Substrate Concentration (mM) | Conversion Rate (%) |

|---|---|---|

| CfusAmDH | 10 | 63.9 |

| MsmeAmDH | 10 | 56.5 |

| MicroAmDH | 10 | 78.4 |

| MATOUAmDH2 | 10 | 30.0 |

| MicroAmDH | 50 | 98.1 |

2 Enantioselectivity and Conversion Efficiencies in AmDH-Mediated Reactions

AmDH-mediated reactions are prized for their high enantioselectivity. frontiersin.orgmdpi.com In the synthesis of (S)-1-methoxypropan-2-amine from its corresponding ketone, 1-methoxypropan-2-one, wild-type AmDHs have demonstrated the ability to produce the (S)-enantiomer with excellent purity. frontiersin.orgresearchgate.net

Specifically, MsmeAmDH has been shown to achieve high conversions and exceptional enantioselectivity. frontiersin.orgyork.ac.uk At a 50 mM substrate concentration, conversions can reach up to 97.1%, with an enantiomeric excess (ee) for (S)-1-methoxypropan-2-amine of 98.1%. frontiersin.orgresearchgate.net The efficiency of the conversion is dependent on factors such as substrate concentration, enzyme loading, and reaction time. frontiersin.org For the conversion of 1-methoxypropan-2-one by MsmeAmDH, conversions were similar at concentrations from 50 to 150 mM but decreased at 200 mM. frontiersin.org For instance, running the reaction for 48 hours with 0.5 mg/mL of enzyme could convert 100 mM of the ketone with 81.7-85.9% efficiency. frontiersin.org

| Substrate | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1-Methoxypropan-2-one | 50 | up to 97.1 | 98.1% (S) |

| 1-Methoxypropan-2-one | 100 | 81.7 - 85.9 | Not Reported |

| 1-Methoxypropan-2-one | 150 | Similar to 50-100 mM | Not Reported |

| 1-Methoxypropan-2-one | 200 | <58 | Not Reported |

3 Semi-Preparative Scale-Up Studies in Biocatalysis

The viability of using AmDHs for practical synthesis has been confirmed through semi-preparative scale-up experiments. frontiersin.orgresearchgate.net The synthesis of (S)-1-methoxypropan-2-amine ((S)-MOIPA) was successfully conducted at a 150 mM substrate concentration. frontiersin.orgyork.ac.uk

In one study, the synthesis of (S)-MOIPA was performed on a 7.5 mmol scale using 0.5 mg/mL of MsmeAmDH over 48 hours. researchgate.net This resulted in the formation of 6.6 mmol of the product, corresponding to an 88.3% conversion rate with an excellent enantiomeric excess of 98.6%. researchgate.net This result was superior to what was achieved on a smaller 100-µl scale, likely due to better control of reaction conditions at a larger volume. researchgate.net

| Scale (mmol) | Substrate Concentration (mM) | Enzyme Concentration | Time (h) | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 7.5 | 150 | 0.5 mg/mL | 48 | 88.3 | 98.6% |

4 Strategies for Enhancing Biocatalytic Efficiency (e.g., Coenzyme Recycling)

Biocatalytic reductions that depend on nicotinamide coenzymes like NAD(P)H require an efficient in situ regeneration system to make the process economically feasible. rsc.orgnih.gov For AmDH-catalyzed reductive aminations, a common and effective strategy is to use a second enzyme and a co-substrate. rsc.orgnih.gov

2 Transaminase-Catalyzed Stereoselective Synthesis

Alongside AmDHs, transaminases (TAs) offer another powerful biocatalytic route for the stereoselective synthesis of chiral amines from prochiral ketones. nih.gov The application of TAs is considered an environmentally sound and economically attractive alternative to many chemical methods. rsc.org

For the synthesis of (S)-1-methoxy-2-propylamine, TAs are used to catalyze the asymmetric amination of the prochiral ketone, methoxyacetone. nih.gov A patented method describes bringing methoxyacetone into contact with a transaminase in the presence of 2-aminopropane, which serves as the amine donor. google.com In this equilibrium-driven reaction, the transaminase facilitates the transfer of the amino group from 2-aminopropane to methoxyacetone, resulting in the formation of (S)-1-methoxy-2-aminopropane and acetone (B3395972) as the byproduct. google.com

3 Kinetic Resolution of Racemic this compound

Kinetic resolution is an established technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. bme.hu

Semi-Preparative Scale-Up Studies in Biocatalysis

1 Lipase-Catalyzed Acylation using Diisopropyl Malonate as Acylating Agent

Lipase-catalyzed acylation is a widely used method for the kinetic resolution of racemic amines. bme.huresearchgate.net The enzyme Candida antarctica lipase (B570770) B (CaLB), often in its immobilized form (Novozym 435), is particularly effective for these transformations. bme.hunih.gov

In a study on the kinetic resolution of various racemic amines, diisopropyl malonate was investigated as a novel acylating agent. bme.hu This agent proved effective for the resolution of racemic 1-methoxy-2-propylamine (B124608). bme.hu The lipase-catalyzed acylation of the racemic amine with diisopropyl malonate proceeded with a conversion of 52.1% after 4 hours under mild conditions. bme.hu This reaction selectively produced the (R)-amide with a high yield (98%) and an enantiomeric excess of 92.0%. bme.hu The N-acylation of racemic 1-methoxy-2-propylamine was noted as the most rapid among the amines tested in the study. bme.hu

| Amine | Acylating Agent | Enzyme | Conversion (%) | Yield of (R)-amide (%) | ee of (R)-amide (%) |

|---|---|---|---|---|---|

| (±)-1-Methoxy-2-propylamine | Diisopropyl Malonate | Candida antarctica lipase B | 52.1 | 98 | 92.0 |

Chemical Reactivity and Mechanistic Insights into 2 Methoxypropan 1 Amine Transformations

Fundamental Reaction Pathways

2-Methoxypropan-1-amine, a bifunctional molecule, undergoes a variety of reactions at its amine and methoxy (B1213986) functional groups. biosynth.com

Oxidation Reactions of the Amine Functionality

The primary amine group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. britannica.comsmolecule.com Mild oxidation can convert primary amines into nitriles (R-C≡N). britannica.comacs.org For instance, the use of an oxoammonium salt in dichloromethane (B109758) and pyridine (B92270) can efficiently yield nitriles from primary amines at room temperature. acs.org More aggressive oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can lead to the formation of ketones or carboxylic acids. smolecule.comacs.org The oxidation of primary aliphatic amines can also proceed through oxidative deamination to form a carbinol intermediate or via N-oxidation to produce hydroxylamine (B1172632) and subsequently nitrone derivatives. uomustansiriyah.edu.iq

Table 1: Oxidation Reactions of Primary Amines

| Oxidizing Agent | Product(s) | Reference |

|---|---|---|

| Sodium hypochlorite (B82951) (NaOCl) | Nitriles | britannica.com |

| Manganese dioxide (MnO₂) | Imines (from R₂CH-NHR') | britannica.com |

| Hydrogen peroxide (H₂O₂), Peroxy acids | Nitroso compounds (RNO), Nitro compounds (RNO₂) | britannica.com |

| Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids | smolecule.com |

| Oxoammonium salt | Nitriles | acs.org |

Reduction Reactions

While the amine functionality itself is already in a reduced state, reactions involving the reduction of derivatives of this compound are common. For instance, imines formed from the reaction of this compound with aldehydes or ketones can be reduced to secondary amines. Furthermore, oxime ethers, which can be synthesized from the corresponding oxime, can be reduced to primary amines using reagents like diborane (B8814927) or sodium acyloxyborohydrides. jst.go.jpacs.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and nitriles to amines. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Methoxy Group

The methoxy group in this compound can be cleaved under specific conditions. smolecule.com The cleavage of ethers, particularly alkyl ethers, is typically achieved using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, making it a good leaving group. libretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack by the halide ion can proceed via an Sₙ2 or Sₙ1 pathway, depending on the structure of the alkyl groups. libretexts.orgmasterorganicchemistry.comwikipedia.org For a primary ether like this compound, the reaction with a strong acid like HI would likely proceed through an Sₙ2 mechanism, where the iodide ion attacks the less sterically hindered methyl group. libretexts.orgmasterorganicchemistry.com Reagents like iodotrimethylsilane (B154268) can also be used for the cleavage of methyl ethers under milder, aprotic conditions. orgsyn.org

Role as a Nucleophilic Reagent in Organic Synthesis

The primary amine group in this compound makes it a potent nucleophile. biosynth.commasterorganicchemistry.com This nucleophilicity allows it to participate in a wide range of reactions to form new carbon-nitrogen bonds. For example, it can react with aldehydes and ketones to form imines. libretexts.org This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org It can also be used in the synthesis of more complex molecules, such as in the reaction with cyclopentylmagnesium bromide to produce 3-Cyclopentyl-2-methoxypropan-1-amine.

Mechanistic Understanding of Derived Compound Reactions (e.g., Imine Hydrogenation)

The hydrogenation of imines derived from this compound is a critical reaction, particularly in industrial applications like the synthesis of the herbicide (S)-metolachlor. scholaris.canih.govmdpi.com The imine, N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, is hydrogenated in a large-scale asymmetric catalytic process. scholaris.canih.govmdpi.com

Proposed Proton-First, Outer-Sphere Mechanisms

For the hydrogenation of sterically hindered imines, such as the one used in the (S)-metolachlor process, a "proton-first, outer-sphere" mechanism has been proposed based on density functional theory calculations. scholaris.canih.gov In this mechanism, the substrate does not directly coordinate with the metal catalyst. researchgate.netmsu.eduwikipedia.org Instead, the reaction is initiated by the protonation of the imine by an acid, like acetic acid, which increases the electrophilicity of the imine carbon. scholaris.canih.gov This is followed by an outer-sphere hydride transfer from a five-coordinate iridium trihydride complex to the protonated imine (iminium ion). scholaris.canih.gov This mechanism is consistent with the observed high activity and enantioselectivity of the industrial process. scholaris.canih.gov The catalyst is thought to confer stereoselectivity during the hydride transfer step without direct binding to the bulky substrate. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-Metolachlor |

| 2,4-dinitrophenylhydrazine |

| 3-Cyclopentyl-2-methoxypropan-1-amine |

| Acetic acid |

| Boron tribromide |

| Chromium trioxide |

| Cyclopentylmagnesium bromide |

| Diborane |

| Hydrobromic acid |

| Hydrochloric acid |

| Hydroiodic acid |

| Hydrogen peroxide |

| Iodotrimethylsilane |

| Lithium aluminum hydride |

| Manganese dioxide |

| N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine |

| Potassium permanganate |

| Sodium acyloxyborohydrides |

| Sodium hypochlorite |

Catalytic Role of Additives in Reaction Mechanisms

The transformation of this compound and its precursors is often reliant on catalytic systems where additives play a crucial and multifaceted role. These additives can range from simple acids and bases to complex biocatalatalytic co-reagents, each influencing the reaction mechanism, rate, and selectivity. Their function is integral to optimizing reaction conditions, enhancing catalyst performance, and directing the transformation towards the desired product.

A significant industrial example highlighting the role of additives is the iridium-catalyzed asymmetric hydrogenation for the production of the agrochemical (S)-metolachlor. mdpi.com This process involves the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine. The catalytic system is generated in situ from a precursor and includes crucial additives such as iodide salts (e.g., tetrabutylammonium (B224687) iodide) and an acid, most notably acetic acid. mdpi.com The additives were found to be critical for the success of the reaction, with acetic acid, in particular, enhancing the activity and productivity tenfold. mdpi.com A proposed mechanism suggests a proton-first, outer-sphere pathway where acetate (B1210297) assists in dihydrogen splitting, followed by a hydride transfer from an iridium trihydride intermediate. mdpi.com

Table 1: Additives in Iridium-Catalyzed Asymmetric Hydrogenation of MEA Imine

| Additive | Example | Catalytic Role | Reference |

|---|---|---|---|

| Iodide Salt | Tetrabutylammonium Iodide (NBu₄I) | Part of the in situ generated catalyst system. | mdpi.com |

| Acid | Acetic Acid (HOAc) | Critical for enhancing reaction activity and productivity; involved in proton-first mechanism and dihydrogen splitting. | mdpi.com |

Biocatalysis offers another domain where additives, in the form of acylating agents, are essential for specific transformations. In the kinetic resolution of racemic 1-methoxypropan-2-amine, enzymes like Lipase (B570770) B from Candida antarctica (CaLB) are used as catalysts. The efficiency and selectivity of this resolution are highly dependent on the choice of the acylating agent. uobabylon.edu.iqbme.hu Studies have compared various agents, demonstrating that the reaction's progress and enantioselectivity are functions of the amine's structure and the nature of the acylating agent. bme.hu

For example, using diisopropyl malonate as the acylating agent with Novozym 435 (an immobilized form of CaLB), the N-acylation of racemic 1-methoxypropan-2-amine was found to be rapid compared to bulkier amines. bme.hu Further research compared diisopropyl malonate, isopropyl 2-cyanoacetate, and isopropyl 2-ethoxyacetate as acylating agents. uobabylon.edu.iq It was concluded that using CaLB immobilized on magnetic nanoparticles (CaLB-MNPs) with isopropyl 2-ethoxyacetate provided the best balance of conversion and enantioselectivity for 1-methoxypropan-2-amine, achieving good conversion (50% after 1 hour) and high enantiomeric excess (>80%). uobabylon.edu.iq

Table 2: Biocatalytic Kinetic Resolution of Racemic this compound

| Acylating Agent (Additive) | Catalyst | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Diisopropyl malonate | Novozym 435 | >50% (after 4h) | 92.0% | bme.hu |

| Isopropyl 2-ethoxyacetate | CaLB-MNPs | ~50% (after 1h) | >80% | uobabylon.edu.iq |

Furthermore, native amine dehydrogenases (nat-AmDHs) represent a class of enzymes that catalyze the stereoselective reductive amination of ketones to produce chiral amines, such as (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one. nih.govresearchgate.net In this context, ammonia (B1221849) serves as the amine donor, acting as a crucial reagent or "additive" in high concentrations to drive the reaction. researchgate.net The enzymatic mechanism involves the attack of ammonia on the ketone's carbonyl carbon, followed by a hydride transfer from a nicotinamide (B372718) cofactor (NADPH). researchgate.net

Advanced Applications of 2 Methoxypropan 1 Amine in Organic Synthesis and Asymmetric Catalysis

2-Methoxypropan-1-amine as a Chiral Building Block

The stereochemical integrity of (S)-2-methoxypropan-1-amine, also known as (S)-1-methoxy-2-propylamine, renders it a highly sought-after chiral precursor in the synthesis of enantiomerically pure compounds. Its bifunctional nature allows for a variety of chemical transformations, enabling the construction of more complex molecules with defined stereochemistry.

The application of (S)-1-methoxy-2-propylamine as a chiral building block is exemplified in the total synthesis of complex natural products. One notable example is its use as an intermediate in the laboratory synthesis of nhatrangin A, a marine natural product that has garnered interest for its potential biological activities. The incorporation of the chiral amine fragment is a critical step in assembling the intricate architecture of this marine-derived compound.

This compound serves as a key starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. nih.gov Its ability to participate in cyclization reactions makes it a valuable precursor for creating diverse ring systems containing nitrogen and other heteroatoms.

Research has demonstrated the use of (S)-1-methoxy-2-propylamine in the preparation of imidazopyrimidine derivatives. These heterocyclic compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, an enzyme implicated in inflammatory processes and cell cycle regulation. The synthesis of these inhibitors showcases the role of the chiral amine in constructing therapeutically relevant scaffolds.

(S)-1-methoxy-2-propylamine is a crucial intermediate in the synthesis of piperazinebenzylamine-based antagonists for the human melanocortin-4 (MC4) receptor. researchgate.net These antagonists are of significant interest in medicinal chemistry for their potential application in the treatment of obesity. The optimization of these antagonists has involved the incorporation of the N-(1-methoxy-2-propyl) side chain, highlighting the importance of this specific chiral fragment in achieving desired pharmacological activity and selectivity. researchgate.net

While direct synthesis of 2-amino-3-arylpropan-1-ols starting from this compound is not widely documented, related functionalized aminopropanols can be synthesized through methods that underscore the utility of the core aminopropanol (B1366323) skeleton. For instance, a variety of anti-2-amino-3-aryl-3-methoxypropan-1-ols have been prepared. frontiersin.org This synthesis is achieved through the regioselective and stereoselective ring-opening of trans-2-aryl-3-(hydroxymethyl)aziridines with methanol (B129727). frontiersin.org This process, while not directly employing this compound as a reactant, illustrates a synthetic strategy to access aminopropanols with a methoxy (B1213986) group, a structural feature shared with this compound.

Preparation of Heterocyclic Compounds

Synthesis of Imidazopyrimidine Derivatives

Contribution to Asymmetric Catalysis

The significance of this compound in asymmetric catalysis is multifaceted, extending from its own stereoselective synthesis via catalytic methods to its use in creating other chiral molecules that can act as catalysts or auxiliaries.

The enantiomerically pure forms of chiral amines like (S)-1-methoxypropan-2-amine are themselves products of sophisticated catalytic processes. Biocatalysis, in particular, has proven to be a powerful tool for their synthesis. Amine dehydrogenases (AmDHs) have been effectively employed for the asymmetric reductive amination of 1-methoxypropan-2-one to produce (S)-1-methoxypropan-2-amine with high enantiomeric excess. frontiersin.org This biocatalytic approach represents a green and efficient alternative to classical chemical resolutions. researchgate.net

Furthermore, the kinetic resolution of racemic 1-methoxypropan-2-amine is another key concept in asymmetric catalysis that has been successfully applied. Lipase-catalyzed kinetic resolutions, using various acylating agents, have been shown to effectively separate the enantiomers, providing access to both the (R)- and (S)-forms in high enantiopurity. mdpi.comuobabylon.edu.iq A notable method is the chemoenzymatic dynamic kinetic resolution (DKR), which combines a biocatalyst for the selective acylation of one enantiomer with a metal catalyst for the in-situ racemization of the other, allowing for a theoretical yield of 100% of a single enantiomer derivative. nih.govacs.org

While direct use of this compound as a primary chiral catalyst is not extensively reported, its role as a chiral building block for the synthesis of more complex chiral ligands and auxiliaries is a significant contribution to the field. For example, novel chiral tridentate aminophenol ligands have been synthesized from (S)-1-(2-methoxyphenyl)-2-methylpropan-1-amine, a structurally related chiral amine. researchgate.net These ligands have demonstrated high yield and enantioselectivity in the asymmetric addition of diethylzinc (B1219324) to a wide range of aldehydes. researchgate.net This highlights the potential for developing new chiral catalysts derived from this compound for various asymmetric transformations.

The following table summarizes the biocatalytic synthesis of (S)-1-methoxypropan-2-amine using different amine dehydrogenases:

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| CfusAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 63.9 | 97.4 | frontiersin.org |

| MsmeAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 56.5 | 98.1 | frontiersin.org |

| MicroAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 78.4 | 97.8 | frontiersin.org |

| MATOUAmDH2 | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 30.0 | 90.4 | frontiersin.org |

The kinetic resolution of racemic 1-methoxypropan-2-amine using lipase (B570770) B from Candida antarctica (CaLB) immobilized on magnetic nanoparticles (MNPs) has also been studied with different acylating agents:

| Acylating Agent | Conversion (%) | ee of (R)-amide (%) | ee of (S)-amine (%) | Reference |

| Diisopropyl malonate | ~50 | >80 | >95 | uobabylon.edu.iq |

| Isopropyl 2-cyanoacetate | <50 | >80 | >95 | uobabylon.edu.iq |

| Isopropyl 2-ethoxyacetate | ~50 | >80 | >95 | uobabylon.edu.iq |

As a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that exhibits a significant energy difference between its transition states, thereby favoring the formation of one diastereomer over the other.

While a wide array of chiral auxiliaries have been developed, those derived from readily accessible and inexpensive starting materials are particularly sought after. This compound fits this description and has been explored for its potential in diastereoselective synthesis. For instance, in the synthesis of α-chiral primary amines, chiral auxiliaries like Ellman's sulfinamide are widely used. acs.org The general principle involves the condensation of the chiral auxiliary with a ketone or aldehyde to form a chiral imine, which then undergoes nucleophilic addition. The stereocenter on the auxiliary directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired chiral amine.

An analogous strategy can be envisioned for this compound. For example, its condensation with a ketone would form a chiral Schiff base. wikipedia.org The steric and electronic properties of the methoxy group and the chiral center would then influence the facial selectivity of subsequent reactions, such as alkylation or reduction, on the substrate. The development of synthetic routes to related chiral amines, such as (2S)-1,1-dimethoxypropan-2-amine, has utilized chiral auxiliaries to achieve high enantiomeric excess, demonstrating the feasibility of such approaches within this class of compounds.

As a Precursor for Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Perhaps the most significant application of this compound in asymmetric synthesis is its use as a starting material for the creation of chiral ligands. nih.gov Chiral ligands are organic molecules that coordinate to a metal center to form a chiral catalyst. bldpharm.com This catalyst then mediates an enantioselective transformation, such as hydrogenation, alkylation, or epoxidation. The structure of the chiral ligand is crucial in determining the efficiency and enantioselectivity of the catalyst.

Researchers have successfully synthesized a variety of chiral ligands derived from amino alcohols, including those from the chiral pool to which this compound belongs. A notable example is the development of novel chiral ONN-tridentate ligands. These ligands are prepared through a straightforward synthetic protocol, often involving a reductive amination of the chiral amino alcohol with a pyridine (B92270) carboxaldehyde, followed by further synthetic modifications. researchgate.net

These ligands, when complexed with a metal, have shown considerable promise in asymmetric catalysis. For example, in the asymmetric addition of diethylzinc to aldehydes, a benchmark reaction for testing new chiral catalysts, ligands derived from chiral amino alcohols have demonstrated the ability to induce high levels of enantioselectivity. The steric and electronic properties of the ligand, which are directly influenced by the structure of the parent amino alcohol, dictate the chiral environment around the metal center, thereby controlling the stereochemical outcome of the reaction.

The data presented in the following table illustrates the effectiveness of a series of chiral ligands, synthesized from different amino alcohols, in the asymmetric addition of diethylzinc to benzaldehyde (B42025). The results highlight how variations in the ligand structure can significantly impact both the yield and the enantiomeric excess (ee) of the resulting chiral alcohol. researchgate.net

| Entry | Ligand Precursor Amino Alcohol | Yield (%) | ee (%) | Configuration |

| 1 | (S)-Valinol | 94 | 45 | (S) |

| 2 | (S)-Leucinol | 85 | 1 | (S) |

| 3 | (S)-Phenylalaninol | 93 | 16 | (R) |

| 4 | (S)-tert-Leucinol | 84 | 16 | (R) |

| 5 | (S)-Phenylglycinol | 95 | 1 | (S) |

| 6 | N-Methyl-(S)-Valinol derivative | 93 | 2 | (R) |

| 7 | N-Pyridinylmethyl-(S)-Valinol | 79 | 77 | (S) |

| 8 | N-Pyridinylmethyl-(S)-Leucinol | 94 | >99 | (S) |

| 9 | N-Pyridinylmethyl-(S)-Phenylalaninol | 99 | 14 | (R) |

| 10 | N-Pyridinylmethyl-(S)-tert-Leucinol | 84 | 25 | (S) |

| 11 | N-Pyridinylmethyl-(S)-Phenylglycinol | >99 | 13 | (S) |

Table 1: Asymmetric addition of diethylzinc to benzaldehyde catalyzed by in situ generated zinc complexes of various chiral ligands derived from amino alcohols. The data demonstrates the influence of the ligand backbone on the stereochemical outcome of the reaction. Data sourced from a study on novel chiral ONN ligands. researchgate.net

The success of ligands derived from chiral amino alcohols in such reactions underscores the importance of this compound as a valuable precursor in the design and synthesis of new and effective chiral ligands for a broad range of asymmetric transformations. researchgate.net

Computational and Theoretical Investigations of 2 Methoxypropan 1 Amine Systems

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique allows for the evaluation of the stability of binding between small molecules, such as 2-methoxypropan-1-amine, and protein targets like enzymes. mdpi.com By simulating the dynamic interactions within a system, researchers can understand how a substrate fits and moves within an enzyme's active site, revealing key information about the stability of the enzyme-substrate complex. diabetesjournals.org

In the context of biocatalysis, MD simulations are crucial for studying enzymes like amine dehydrogenases (AmDHs), which are used in the synthesis of chiral amines. frontiersin.org For instance, simulations can track the root mean square deviation (RMSD) of specific residues in an enzyme's active site loop upon binding a ligand. A lower RMSD value indicates a more stable and structured conformation of the complex. diabetesjournals.org Deeper computational studies, including MD simulations, have been suggested as a way to explain substrate-dependent selectivity in these enzymes. frontiersin.org The process typically involves setting up the system using force fields like AMBER, which define the potential energy of the atoms, and running simulations for hundreds of nanoseconds to observe the behavior of the complex in a solvated environment. mdpi.comdiabetesjournals.org

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to Enzyme-Substrate Interactions |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules. Common examples are AMBER and GAFF. mdpi.comdiabetesjournals.org | Defines the accuracy of the interactions between the substrate (e.g., this compound) and the enzyme. |

| Simulation Time | The duration over which the molecular movements are simulated, typically ranging from nanoseconds (ns) to microseconds (µs). diabetesjournals.org | A longer simulation time increases the likelihood of observing significant conformational changes and achieving equilibrium. |

| RMSD | Root Mean Square Deviation measures the average distance between the atoms (usually the backbone atoms) of superimposed protein structures. diabetesjournals.org | Used to assess the stability of the enzyme-substrate complex over the course of the simulation. A stable RMSD suggests the complex has reached equilibrium. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the ligand and the enzyme over the simulation time. diabetesjournals.org | Crucial for determining the specific residues involved in binding and the persistence of these key interactions. |

In Silico Studies of Iminium Intermediates and Carbinolamines in Biocatalysis

The biocatalytic synthesis of amines by amine dehydrogenases (AmDHs) proceeds through key transient species, namely carbinolamine and iminium intermediates. The reductive amination of a ketone, for example, involves the formation of these intermediates within the enzyme's active site before the final amine product is generated. Understanding the stability and conformation of these intermediates is critical to explaining the enantioselectivity of the reaction. frontiersin.org

In silico studies, which are computational analyses, provide a means to investigate these short-lived species that are difficult to study experimentally. It has been proposed that modeling the interactions of the iminium intermediates or carbinolamines with the enzyme, rather than just the final amine product, could provide more accurate explanations for the observed differences in enantioselectivity among various AmDHs and substrates. frontiersin.org These computational approaches can help elucidate how the enzyme's active site stabilizes a particular conformation of the intermediate, thereby directing the stereochemical outcome of the reaction.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fiveable.me It is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. columbia.edu Unlike MD simulations that look at the movement of molecules over time, DFT focuses on the electron density to determine the energetics and preferred pathways of a chemical reaction. fiveable.me

The core of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. fiveable.me In practical applications, DFT calculations can map out the entire energy profile of a reaction, such as the reductive amination to form this compound. This involves identifying the structures of transition states and calculating the activation energy barriers for each step. columbia.eduuc.edu These calculations can reveal, for example, that a seemingly simple reaction may proceed through numerous distinct steps on a catalyst surface, and the rates of these steps are highly dependent on the local atomic environment. uc.edu By providing a fundamental understanding of the catalytic system at an atomic level, DFT is critical for the rational design of more efficient catalysts. columbia.edu

Table 2: Applications of DFT in Studying Reaction Mechanisms

| Application | Description | Example |

| Transition State Search | Locating the highest energy point along the reaction coordinate, which determines the activation energy of the reaction. | Identifying the transition state for the hydride attack on the iminium intermediate during amine synthesis. |

| Reaction Energy Profile | Calculating the relative energies of all reactants, intermediates, transition states, and products along a proposed reaction pathway. columbia.edu | Mapping the energetic landscape for the conversion of a ketone and ammonia (B1221849) to this compound. |

| Binding Energy Calculation | Determining the strength of the interaction between a molecule and a catalyst surface or an enzyme active site. columbia.edu | Calculating the binding energy of this compound to the active site of an amine dehydrogenase. |

Modeling of Active Site Architecture and Substrate Discrimination in Enzymes

The ability of an enzyme to select a specific substrate and produce a single enantiomer of a product is determined by the precise three-dimensional architecture of its active site. researchgate.netuni-greifswald.de Computational modeling is an indispensable tool for understanding the basis of this discrimination. For enzymes like amine dehydrogenases (AmDHs), modeling studies have provided initial explanations for the challenging task of discriminating between similarly sized substituents on a substrate. researchgate.netresearchgate.net

These models are often built using techniques like homology modeling, where the structure of an unknown protein is predicted based on the known structure of a similar (homologous) protein. Once a model is created, molecular docking can be used to predict the preferred binding orientation of a substrate, like 1-methoxypropan-2-one, within the active site.

Studies on AmDHs have shown a good correlation between in silico docking results and in vitro experimental data. frontiersin.org For example, when synthesizing (S)-1-methoxypropan-2-amine, docking studies correctly predicted that certain enzymes would strongly favor the (S)-conformation, resulting in high enantiomeric excess, while another enzyme (MicroAmDH) would show less difference in binding poses for the (S) and (R) conformations, correlating with a lower experimentally observed enantiomeric excess. These models reveal the key amino acid residues that form the binding pocket and interact with the substrate, guiding future protein engineering efforts to alter or improve substrate specificity and enantioselectivity. researchgate.netunibe.ch

Table 3: Correlation of In Silico and Experimental Results for Amine Dehydrogenases

| Enzyme | Substrate | Predicted Conformation (Correct Poses/Total) | Experimental Enantiomeric Excess (ee) | Reference |

| CfusAmDH | 1-methoxypropan-2-one -> (S)-1-methoxypropan-2-amine | (S): 16/50, (R): 2/50 | 88.9% | |

| MsmeAmDH | 1-methoxypropan-2-one -> (S)-1-methoxypropan-2-amine | (S): 30/50, (R): 1/50 | 98.1% | |

| MATOUAmDH2 | 1-methoxypropan-2-one -> (S)-1-methoxypropan-2-amine | (S): 35/50, (R): 2/50 | 93.3% | |

| MicroAmDH | 1-methoxypropan-2-one -> (S)-1-methoxypropan-2-amine | (S): 15/50, (R): 12/50 | 69.1% |

Research and Synthesis of Derivatives and Analogues of 2 Methoxypropan 1 Amine

Structural Modifications and Functionalization

The modification of the 2-methoxypropan-1-amine structure allows for the fine-tuning of its chemical and physical properties. Functionalization strategies are diverse, leading to analogues with enhanced stability, altered reactivity, or specific chirality, which are instrumental in various synthetic applications.

Synthesis and Investigation of Halogenated Analogues (e.g., Trifluoro-2-methoxypropan-1-amine)

The introduction of halogen atoms, particularly fluorine, into the this compound framework can significantly alter the compound's properties, such as its lipophilicity and metabolic stability. An example of such a derivative is 3,3,3-Trifluoro-2-methoxypropan-1-amine. cymitquimica.com While specific synthesis routes for this exact compound are not extensively detailed in the available literature, general methods for the synthesis of trifluorinated amines provide insight into potential pathways.

The synthesis of related compounds, such as 1,1,1-Trifluoro-2-methyl-2-propanamine, can be achieved by reacting a trifluoromethyl precursor with ammonia (B1221849). Another approach involves the synthesis of 2-(trifluoromethyl)aziridines from 1,1,1-trifluoroacetone, which can then undergo ring-opening reactions to produce various trifluoromethyl-containing amines. ugent.be These fluorinated compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties. cymitquimica.comsmolecule.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,3,3-Trifluoro-2-methoxypropan-1-amine | C4H8F3NO | 143.11 | 1157122-11-6 |

This table presents key identifiers for a halogenated analogue of this compound. cymitquimica.com

Amino Alcohol Derivatives and Their Synthetic Applications (e.g., (S)-2-amino-1-propanol)

Amino alcohol derivatives represent a significant class of compounds derived from the this compound scaffold. (S)-2-amino-1-propanol, also known as L-alaninol, is a prominent example. A key synthetic route to this compound involves the conversion of (S)-1-methoxy-2-propylamine. google.com This process typically involves reacting the starting methoxy (B1213986) amine with a strong acid, like hydrochloric acid, to cleave the ether and form the hydrochloride salt of the amino alcohol, which is then neutralized. google.comgoogle.com

(S)-2-amino-1-propanol is a versatile chiral building block with numerous applications. guidechem.com It is a crucial intermediate in the synthesis of important pharmaceutical agents, such as the antibiotic Levofloxacin. google.com Its chiral nature also makes it a valuable auxiliary in asymmetric synthesis. sigmaaldrich.com Furthermore, it is used in the preparation of unsymmetrical tridentate Schiff base ligands through condensation with carbonyl compounds, which have applications in coordination chemistry and catalysis. sigmaaldrich.comottokemi.com

| Property | Value | Reference |

| Compound Name | (S)-2-amino-1-propanol | sigmaaldrich.com |

| Synonym | L-Alaninol | guidechem.com |

| CAS Number | 2749-11-3 | sigmaaldrich.com |

| Molecular Formula | C3H9NO | sigmaaldrich.com |

| Molecular Weight | 75.11 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | ottokemi.com |

| Boiling Point | 72-73 °C at 11 mmHg | sigmaaldrich.com |

This interactive table summarizes the physical and chemical properties of (S)-2-amino-1-propanol. guidechem.comsigmaaldrich.comottokemi.com

Hydrochloride Salts (e.g., this compound hydrochloride)

To improve handling and stability, primary amines like this compound are often converted into their hydrochloride salts. The synthesis of this compound hydrochloride is a straightforward acid-base reaction. This involves treating the free amine base with hydrochloric acid in a suitable solvent, leading to the formation of the corresponding ammonium (B1175870) chloride salt.

A similar procedure is used to prepare the hydrochloride salt of its derivatives. For instance, in the synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine, the intermediate product is the hydrochloride salt of (S)-2-amino-1-propanol, formed by reacting the starting material with aqueous hydrochloric acid under heat. google.comgoogle.com These salts are typically crystalline solids, which are often easier to purify and store than their volatile liquid amine counterparts. sigmaaldrich.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound hydrochloride | 70807-90-8 | C4H12ClNO | 125.6 | White to Yellow Powder or crystals |

| (S)-2-Methoxypropan-1-amine hydrochloride | 907544-43-8 | C4H12ClNO | 125.60 | Not specified |

This table provides details for the hydrochloride salts of this compound and its (S)-enantiomer. sigmaaldrich.comglpbio.comnih.gov

Role of Derivatives in Specific Synthetic Pathways

Derivatives of this compound are not only end products but also key intermediates in the stereoselective synthesis of more complex molecules. Their specific stereochemistry and functional groups guide the formation of desired products with high precision.

Stereoselective Synthesis of Anti-2-amino-3-aryl-3-methoxypropan-1-ols

The synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols is a notable application of derivatives originating from related structural frameworks. nih.govresearchgate.net This stereoselective synthesis is achieved through the elaboration of trans-4-aryl-3-chloro-β-lactams. beilstein-journals.orgresearchgate.net

The synthetic sequence involves the reductive ring contraction of the β-lactam to form a trans-2-aryl-3-(hydroxymethyl)aziridine intermediate. nih.govugent.be This aziridine (B145994) is then subjected to a regio- and stereoselective ring-opening reaction. By heating the aziridine in methanol (B129727) (MeOH), the C2-N bond is cleaved in an SN2 fashion, resulting in the exclusive formation of the anti-2-amino-3-aryl-3-methoxypropan-1-ols. beilstein-journals.orgnih.govugent.be This pathway highlights a highly controlled method for establishing the desired stereochemistry in the final amino alcohol product.

Preparation of Anti-2-amino-1-arylpropan-1,3-diols

Utilizing the same versatile trans-2-aryl-3-(hydroxymethyl)aziridine intermediate, chemists can selectively prepare anti-2-amino-1-arylpropan-1,3-diols. beilstein-journals.orgresearchgate.net This transformation demonstrates the divergent synthetic utility of the aziridine derivative.

The preparation is accomplished by treating the trans-2-aryl-3-(hydroxymethyl)aziridine with one equivalent of para-toluenesulfonic acid (p-TsOH) in a mixture of water and tetrahydrofuran (B95107) (THF). beilstein-journals.orgbeilstein-journals.org This acid-catalyzed ring-opening occurs in a regio- and stereospecific manner, yielding the desired anti-2-amino-1-arylpropan-1,3-diols in good yields. researchgate.netbeilstein-journals.orgbeilstein-journals.org The ability to selectively synthesize both the methoxypropanol (B72326) and the diol from a common precursor underscores the importance of these derivatives in synthetic organic chemistry. researchgate.net

Imine Precursors and Their Asymmetric Reduction (e.g., N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine)

The synthesis of chiral amines often involves the formation of an imine precursor, which is subsequently reduced in an enantioselective manner. Imines, characterized by a carbon-nitrogen double bond, are typically formed through the condensation reaction of a primary amine and a carbonyl compound, such as an aldehyde or ketone. youtube.com This strategy is particularly significant in industrial chemistry for producing valuable, enantiomerically pure compounds.

A landmark example in large-scale industrial asymmetric catalysis is the synthesis of the herbicide (S)-metolachlor. scientificupdate.com This process relies on the asymmetric hydrogenation of the imine precursor, N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, often referred to as MEA imine. scientificupdate.commdpi.com This specific imine is synthesized from 1-methoxypropan-2-one (a derivative of the this compound family) and 2-ethyl-6-methylaniline.

The asymmetric reduction of the MEA imine is the largest-scale application of a single catalytic asymmetric reaction, producing over 10,000 tons per year of the enantioenriched amine intermediate. scientificupdate.commdpi.com The success of this process hinges on a highly efficient and finely tuned catalyst system. The hydrogenation of the sterically crowded C=N bond is achieved using a catalyst generated in situ from a mixture of [IrCl(COD)]₂ (where COD is 1,5-cyclooctadiene) and a chiral diphosphine ligand from the Josiphos family, specifically a Xyliphos ligand. mdpi.comthieme-connect.de

The reaction is further optimized by the use of additives, with iodide salts (like NBu₄I) and acetic acid being critical for achieving the high productivity and activity required for industrial targets. mdpi.comresearchgate.net Acetic acid, in particular, enhances the activity and can improve selectivity. researchgate.net The catalyst system demonstrates exceptional performance, with turnover frequencies (TOFs) exceeding 1,800,000 h⁻¹ and turnover numbers (TONs) reaching over 2,000,000. scientificupdate.com

Detailed mechanistic studies using density functional theory (DFT) have proposed a plausible proton-first, outer-sphere mechanism that explains the high activity and enantioselectivity observed. mdpi.com These studies highlight the crucial roles of the acetate (B1210297) and iodide additives in facilitating the hydrogenation process. mdpi.comresearchgate.net

The table below summarizes the key components and performance metrics of this industrial catalytic process.

| Parameter | Description | Value/Component |

| Substrate | The imine precursor undergoing reduction. | N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine) |

| Product | The enantioenriched amine intermediate for (S)-metolachlor synthesis. | (S)-N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-amine |

| Catalyst Precursor | The source of the active metal center. | [IrCl(COD)]₂ |

| Chiral Ligand | The component that induces stereoselectivity. | (R,SFc)-Xyliphos (a Josiphos-type ligand) |

| Additives | Substances that enhance catalyst performance and reaction rate. | Tetrabutylammonium (B224687) iodide (NBu₄I), Acetic Acid |

| Turnover Frequency (TOF) | A measure of catalyst activity. | > 1,800,000 h⁻¹ scientificupdate.com |

| Turnover Number (TON) | A measure of catalyst lifetime/productivity. | > 2,000,000 scientificupdate.com |

| Production Scale | The annual output of the amine intermediate via this process. | > 10,000 tons scientificupdate.commdpi.com |

This asymmetric hydrogenation stands as a pinnacle of achievement in industrial enantioselective catalysis, demonstrating how detailed optimization of imine precursors and their reduction pathways can lead to highly efficient and large-scale production of chiral molecules. scientificupdate.com

Advanced Analytical Characterization in 2 Methoxypropan 1 Amine Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of 2-Methoxypropan-1-amine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in derivatives of this compound, characteristic signals include the methoxy (B1213986) group (OCH₃) protons, which typically appear as a singlet, and protons on the propyl chain, which exhibit specific splitting patterns based on their neighboring protons.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The chemical shift of each carbon is indicative of its electronic environment. For example, the carbon atom bonded to the electronegative oxygen of the methoxy group will be shifted downfield. docbrown.info Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy IR spectroscopy is primarily used to identify the functional groups present in a molecule. For derivatives of this compound, key vibrational bands include:

N-H stretch: The primary amine group (-NH₂) typically shows two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-O stretch: The ether linkage of the methoxy group produces a strong C-O stretching absorption, usually found around 1100-1250 cm⁻¹.

C-H stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

Mass Spectrometry (MS) MS is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues. Flow-injection mass spectrometry (FIA-MS) has been utilized as a rapid, label-free screening method for analyzing 2-methoxypropan-2-amine in biotransformations. d-nb.info

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for assessing the purity and enantiomeric composition of this compound and its derivatives. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Purity Determination GC, particularly when equipped with a flame ionization detector (FID), is a robust method for quantifying the purity of volatile compounds like this compound. google.com The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. For less volatile or thermally sensitive derivatives, HPLC is the preferred method.

Enantiomeric Excess (ee) Determination Since this compound is a chiral molecule, determining the enantiomeric excess (ee) is crucial, especially in asymmetric synthesis. This is typically achieved using chiral chromatography.

Chiral Gas Chromatography (GC): This direct method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For amine analysis, it is often necessary to first convert the enantiomers into diastereomeric derivatives or less polar derivatives (e.g., N-acetyl derivatives) to improve separation and detection. bme.husigmaaldrich.com Studies have successfully used columns like Astec® CHIRALDEX™ B-PH or Hydrodex β-6TBDM for the enantioseparation of 2-methoxypropylamine derivatives. bme.husigmaaldrich.com

Lipase-Catalyzed Kinetic Resolution: An indirect method involves the kinetic resolution of the racemic amine using a lipase (B570770), such as lipase B from Candida antarctica (Novozym 435). bme.huuobabylon.edu.iq The enzyme selectively acylates one enantiomer, and the resulting mixture of the acylated product and the unreacted enantiomer can be analyzed by standard (achiral) GC to determine the conversion, from which the enantiomeric excess can be calculated. bme.huuobabylon.edu.iq

Application of Chiral Analytical Methods in Stereochemical Assignment

The assignment of the absolute configuration (R or S) of a chiral center is a critical aspect of stereochemical analysis. For this compound, this is primarily accomplished through chiral chromatography and by referencing known stereoselective transformations.

Chiral Chromatography As discussed, chiral GC and HPLC are the definitive methods for separating enantiomers. mdpi.com The elution order of the enantiomers on a specific chiral stationary phase (CSP) under defined conditions is consistent. By injecting a standard of a known, pure enantiomer (e.g., commercially available (S)-(+)-1-Methoxy-2-propylamine with ee >99%), the peaks in the chromatogram of the racemic mixture can be assigned to the R and S configurations. sigmaaldrich.comfishersci.com This comparative analysis is the most common method for stereochemical assignment in a research setting.

Stereoselective Synthesis and Resolution The stereochemistry of a product can often be inferred from the known stereoselectivity of the synthetic route used.

Biocatalytic Reductive Amination: The use of certain amine dehydrogenases (AmDHs) can produce chiral amines with high stereoselectivity. For example, studies have shown that enzymes like MsmeAmDH can convert 1-methoxypropan-2-one into (S)-1-methoxypropan-2-amine with high conversion and enantioselectivity. frontiersin.org The known (S)-selectivity of the enzyme allows for the assignment of the product's stereochemistry.

Enzyme-Catalyzed Kinetic Resolution: In kinetic resolutions, the stereoselectivity of the enzyme is key. Lipase B from Candida antarctica is known to exhibit (R)-selectivity in the acylation of racemic secondary alcohols and amines. bme.hu Therefore, in the resolution of racemic 1-methoxy-2-propylamine (B124608), the faster-reacting enantiomer that forms the (R)-amide can be assigned, and by extension, the remaining unreacted amine is the (S)-enantiomer. bme.hu This provides a reliable method for preparing and assigning the stereochemistry of the enantiomers.

These chiral analytical methods, combining separation science with knowledge of stereoselective reactions, provide a robust framework for the complete stereochemical characterization of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methoxypropan-1-amine with high purity?

- Methodology :

- Nucleophilic Substitution : React propan-1-amine derivatives with methyl iodide under controlled conditions to introduce the methoxy group. Optimize reaction time and temperature (e.g., 50–60°C for 6–8 hours) to minimize byproducts .

- Salt Formation : Purify the product by converting the amine to its hydrochloride salt via hydrochloric acid addition, followed by recrystallization .

- Yield Optimization : Use inert atmospheres (e.g., nitrogen) to prevent oxidation and monitor reaction progress via thin-layer chromatography (TLC).

Q. How can researchers confirm the molecular structure of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use 1H NMR to identify proton environments (e.g., methoxy protons at δ ~3.3 ppm, amine protons at δ ~1.5–2.5 ppm). 13C NMR confirms carbon backbone and methoxy group (δ ~50–60 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for C4H11NO) .

- Infrared Spectroscopy (IR) : Detect characteristic N-H (~3300 cm⁻¹) and C-O (~1100 cm⁻¹) stretches .

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the methoxy group in this compound influence its reactivity in substitution reactions?

- Mechanistic Insights :

- Steric Effects : The methoxy group’s bulkiness may hinder nucleophilic attack at the β-carbon, favoring α-substitution .

- Electronic Effects : The electron-donating methoxy group increases electron density at the amine, enhancing reactivity with electrophiles (e.g., aldehydes in Schiff base formation) .

- Experimental Design : Compare reaction rates with non-methoxy analogs (e.g., propan-1-amine) using kinetic studies .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Data Reconciliation Approaches :

- Comparative Dose-Response Studies : Test derivatives across multiple concentrations to identify non-linear activity trends .

- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methyl vs. cyclopropyl groups) to isolate critical functional groups .

- Receptor Binding Assays : Use radioligand displacement assays to quantify affinity for target receptors (e.g., serotonin receptors) .

Q. What advanced analytical techniques characterize trace impurities in this compound?

- Impurity Profiling :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect and quantify low-abundance byproducts (e.g., oxidation products like amine oxides) with a detection limit of <0.1% .

- Gas Chromatography (GC) with Flame Ionization Detection : Monitor volatile impurities (e.g., residual solvents) .

- X-ray Crystallography : Resolve crystal structures to confirm purity and identify polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.